Boc-L-Tyrosinol(2,6-di-Cl-Bzl) - 169393-62-8

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

Catalog Number: EVT-1182807
CAS Number: 169393-62-8
Molecular Formula: C21H25Cl2NO4
Molecular Weight: 426.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The development of synthetic opioid ligands has been significantly advanced by the introduction of unnatural amino acids such as 2',6'-dimethyl-l-tyrosine. These compounds have been shown to enhance the potency of opioids by acting at specific opioid receptor subtypes. The synthesis of these amino acids, however, is often complex and costly, which limits their availability for research and therapeutic use. In this context, the rapid synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives is a noteworthy advancement in the field of opioid peptidomimetics1.

Mechanism of Action

The mechanism of action of Boc-2',6'-dimethyl-l-tyrosine derivatives involves their incorporation into opioid peptidomimetics, which then interact with the mu (MOR), delta (DOR), and kappa (KOR) opioid receptor subtypes. The binding and efficacy of these analogues at the receptor subtypes are critical for their potential therapeutic applications. The microwave-assisted Negishi coupling, a key step in the synthesis of these derivatives, facilitates the formation of the necessary carbon-carbon bonds, thereby enabling the creation of novel compounds with potentially enhanced pharmacological profiles1.

Applications in Various Fields

Opioid Peptidomimetics

The application of Boc-2',6'-dimethyl-l-tyrosine derivatives in opioid peptidomimetics is a significant area of research. These derivatives have been incorporated into a series of opioid peptidomimetics using a tetrahydroquinoline (THQ) scaffold. The resulting compounds have been evaluated for their binding affinity and relative efficacy at the three opioid receptor subtypes, which is crucial for the development of new analgesics with improved potency and selectivity1.

Cancer Therapeutics

In the field of cancer therapeutics, tyrosine kinase inhibitors such as Bosutinib have shown promise in inducing apoptosis in B-cell chronic lymphocytic leukemia (CLL) by targeting multiple tyrosine kinases. Bosutinib's ability to inhibit the phosphorylation of Axl, a novel receptor tyrosine kinase overexpressed in various cancers, and its downstream signaling pathways, such as AKT, highlights its potential as a therapeutic agent. Moreover, Bosutinib can overcome stromal protection of CLL B cells, suggesting its effectiveness even in the challenging microenvironment of the bone marrow2.

Melanoma Treatment

Bosutinib, an SRC inhibitor, has also been investigated for its anti-tumor mechanism in melanoma cells. It induces caspase-independent cell death associated with lysosomal membrane permeabilization (LMP), leading to the release of lysosomal hydrolases such as cathepsin B. This novel mechanism of inducing cell death in melanoma cells positions Bosutinib as a promising therapeutic agent for the treatment of melanoma in both dogs and humans3.

Properties

CAS Number

169393-62-8

Product Name

Boc-L-Tyrosinol(2,6-di-Cl-Bzl)

IUPAC Name

tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate

Molecular Formula

C21H25Cl2NO4

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1

InChI Key

NQVVUJZJBKATBB-HNNXBMFYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.